Chloralodol
Overview
Description
Chlorhexadol is a sedative and hypnotic compound regulated in the United States as a Schedule III controlled substance . It is a derivative of chloral hydrate and has been used experimentally and illicitly . The chemical formula for chlorhexadol is C₈H₁₅Cl₃O₃, and it has a molecular weight of 265.6 g/mol .
Preparation Methods
Chlorhexadol can be synthesized through various methods. One common laboratory method involves the reaction of hexamethylene-dicyano guanidine with p-chlorobenzoic acid amide hydrochloride in the presence of ethylene glycol ether as a solvent. The reaction is carried out under reflux conditions at 165°C for three hours . Industrial production methods for alcohols, including chlorhexadol, often involve hydration, hydroboration, and the addition of hypohalous acids to alkenes .
Chemical Reactions Analysis
Chlorhexadol undergoes several types of chemical reactions, including:
Oxidation: Chlorhexadol can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert chlorhexadol into different derivatives.
Substitution: Chlorhexadol can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chlorhexadol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Chlorhexadol’s sedative and hypnotic properties make it useful in biological research to study the effects of sedatives on organisms.
Medicine: It has been studied for its potential use as a sedative and hypnotic in medical treatments.
Mechanism of Action
Chlorhexadol exerts its effects by acting on the central nervous system. It has sedative and hypnotic activity, which has been shown to extend the sleep of normal adults via a dose-response relationship . The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interact with neurotransmitter systems in the brain .
Comparison with Similar Compounds
Chlorhexadol is similar to other sedative and hypnotic compounds, such as chloral hydrate, meprobamate, and methaqualone . it is unique in its specific chemical structure and the particular effects it has on the central nervous system. Chloral hydrate, for example, is also a sedative and hypnotic but has a different chemical structure and pharmacological profile .
References
Biological Activity
Chloralodol, also known as chlorhexadol, is a compound recognized for its sedative and hypnotic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Overview of this compound
This compound is classified as a Schedule III controlled substance in the United States. It is primarily used in medical settings for sedation and has applications in various scientific research contexts. Its sedative effects are utilized to study the impact of sedatives on biological systems.
This compound exerts its effects primarily through the central nervous system (CNS). It enhances inhibitory neurotransmission, likely by modulating GABAergic activity, leading to sedation and hypnosis. The compound interacts with various neurotransmitter systems, which contributes to its sedative effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity:
- Absorption : Following oral administration, this compound is rapidly absorbed.
- Volume of Distribution : Approximately 233 ± 141 L in healthy individuals.
- Protein Binding : this compound exhibits a protein binding rate of about 57 ± 3%.
- Metabolism : It undergoes metabolic processes such as glucuronidation and sulfation.
- Elimination Half-life : The terminal elimination half-life is approximately 10.3 ± 1.3 days.
- Clearance Rate : The clearance rate post-administration is around 11.6 ± 1.0 mL/min.
Case Studies
Several case studies highlight the clinical implications and safety concerns associated with this compound use:
- Pediatric Sedation :
- Sedation Efficacy :
- Toxicity Reports :
Comparative Analysis with Similar Compounds
This compound shares similarities with other sedative agents like chloral hydrate and meprobamate. The following table summarizes key differences:
Compound | Sedative Properties | Schedule Classification | Common Uses |
---|---|---|---|
This compound | Yes | Schedule III | Sedation in medical procedures |
Chloral Hydrate | Yes | Not classified | Pediatric sedation |
Meprobamate | Yes | Schedule IV | Anxiety treatment |
Properties
CAS No. |
3563-58-4 |
---|---|
Molecular Formula |
C8H15Cl3O3 |
Molecular Weight |
265.6 g/mol |
IUPAC Name |
2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol |
InChI |
InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3 |
InChI Key |
QVFWZNCVPCJQOP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
Canonical SMILES |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
Appearance |
Solid powder |
boiling_point |
304.7°Cat760mmHg |
melting_point |
103 °C 103.0 °C |
Key on ui other cas no. |
3563-58-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chloralodol; Chloralodolum; Chlorhexadol; Lora; Mecoral |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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